molecular formula C15H17NO2S B2901922 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE CAS No. 1797641-02-1

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2901922
CAS No.: 1797641-02-1
M. Wt: 275.37
InChI Key: AMGFGALLKDHHCP-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(2-methylphenyl)ethyl]thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene carboxamide core substituted with a 2-methoxy-2-(2-methylphenyl)ethyl group. The compound’s structure combines a thiophene heterocycle (a five-membered aromatic ring with one sulfur atom) linked to a carboxamide functional group, which is further modified by a methoxy-substituted ethyl chain and a 2-methylphenyl aromatic moiety.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-6-3-4-7-12(11)13(18-2)10-16-15(17)14-8-5-9-19-14/h3-9,13H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGFGALLKDHHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE typically involves the condensation of thiophene-2-carboxylic acid with an appropriate amine derivative. One common method is the reaction of thiophene-2-carboxylic acid with 2-methoxy-2-(o-tolyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with derivatives listed in patents related to therapeutic agents for cancer, viral infections, and thrombosis. Below is a detailed comparison based on substituents, core structures, and inferred biological relevance:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Therapeutic Area
N-[2-Methoxy-2-(2-methylphenyl)ethyl]thiophene-2-carboxamide (Target) Thiophene-2-carboxamide 2-Methoxy-2-(2-methylphenyl)ethyl group Undocumented, likely oncology or antiplatelet
N-[2-[Ethyl(2-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]benzamide Benzamide Ethyl(2-methylphenyl)aminoethyl chain; 3-methyl-1,2,4-oxadiazolylmethylthio group Antiviral or antithrombotic
N-[1-Methyl-2-(methylphenylamino)ethyl]-2-[(2-thienylmethyl)thio]benzamide Benzamide Methylphenylaminoethyl chain; 2-thienylmethylthio group Platelet aggregation inhibition
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[ethyl(2-methylphenyl)amino]ethyl]-3-pyridinecarboxamide Pyridinecarboxamide 3,5-Dimethyl-4-isoxazolylmethylthio group; ethyl(2-methylphenyl)aminoethyl chain Oncology (isoxazole as kinase inhibitor scaffold)
2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-(methylphenylamino)propyl]-3-pyridinecarboxamide Pyridinecarboxamide 5-Methyl-3-isoxazolylmethylthio group; methylphenylaminopropyl chain Viral replication inhibition

Key Observations:

Core Structure Differences: The target compound uses a thiophene-2-carboxamide core, whereas analogs in Table 1 employ benzamide or pyridinecarboxamide cores. Thiophene derivatives are known for enhanced metabolic stability compared to benzamide analogs, which may influence bioavailability .

Substituent Analysis :

  • The 2-methoxy-2-(2-methylphenyl)ethyl group in the target compound combines lipophilic (methylphenyl) and polar (methoxy) properties. This balance may optimize membrane permeability and target binding, contrasting with purely lipophilic substituents (e.g., thienylmethylthio in compound 2).
  • Isoxazole and oxadiazole substituents (compounds 1, 3, 4) are electron-deficient heterocycles often used to mimic adenine in kinase inhibitors, suggesting oncology applications. The absence of such groups in the target compound implies divergent mechanisms of action.

Therapeutic Implications: Compounds with thioether linkages (e.g., -SCH2- groups in compounds 1–5) are frequently designed to act as prodrugs or to enhance redox activity. The methylphenylaminoethyl chain (common in analogs 1–5) is associated with GPCR (G-protein-coupled receptor) modulation, particularly in platelet aggregation pathways. The target compound’s methoxyethyl chain may instead favor interactions with cytochrome P450 enzymes or serotonin receptors .

Research Findings and Limitations

  • Experimental Data Gap: No peer-reviewed studies directly analyzing the target compound’s bioactivity, toxicity, or pharmacokinetics are available. Comparisons are inferred from structural analogs in patent literature.
  • Patent Context : The compounds listed in Table 1 are disclosed in a patent (WO2017218579A1) focusing on oncology and thrombosis, suggesting the target compound may share overlapping therapeutic goals. However, substituent variations imply divergent optimization strategies.

Biological Activity

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound is classified as a thiophene derivative, which is known for its diverse biological activities. The synthesis typically involves several steps, including the formation of the thiophene ring, functionalization with methoxy and methyl groups, and amidation to yield the final carboxamide structure.

Synthetic Routes

  • Formation of Thiophene Ring : Common methods include the Gewald reaction.
  • Functionalization : Introduction of methoxy and methyl groups through nucleophilic substitutions.
  • Amidation : Reaction with appropriate amines to form the carboxamide.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against resistant strains of bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae0.39 μg/mL
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli4.69 - 22.9 μM

These results indicate that the compound exhibits high potency against resistant bacterial strains, making it a candidate for further pharmaceutical development.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit key inflammatory mediators, which may be beneficial in treating conditions characterized by excessive inflammation.

  • Selectivity Index : The compound has shown a selectivity index (SI) superior to traditional anti-inflammatory drugs like celecoxib.
  • Mechanism of Action : It appears to act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated various derivatives of thiophene compounds, including this compound. Results indicated that this compound exhibited significant bactericidal activity against Staphylococcus aureus, outperforming standard antibiotics in biofilm inhibition assays .
  • Anti-inflammatory Research :
    Another investigation focused on the anti-inflammatory potential of this compound compared to known inhibitors. The results showed that it significantly reduced edema in animal models while exhibiting low ulcerogenic properties, indicating a safer profile for gastrointestinal health .

Q & A

Basic: What are the established synthetic routes for N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the thiophene-2-carboxamide core via coupling reactions (e.g., using thiophene-2-carbonyl chloride with amines under Schotten-Baumann conditions) .
  • Step 2 : Introduction of the 2-methoxy-2-(2-methylphenyl)ethyl side chain via nucleophilic substitution or Mitsunobu reactions. Ethanol or dichloromethane solvents and temperatures between 0–60°C are common .
  • Critical factors : Excess amine, controlled pH (7–9), and inert atmospheres improve yields (reported 45–72%). Side reactions like over-alkylation are minimized by slow reagent addition .

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structural integrity?

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 316.12 g/mol) .
  • X-ray Crystallography : Resolves bond angles (e.g., 120° for thiophene ring) and confirms stereochemistry of the ethyl side chain .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

  • Case Example : Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH).
  • Methodology :
    • Standardize assays using controls (e.g., staurosporine for kinase inhibition).
    • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
    • Perform meta-analysis of published data to identify confounding variables (e.g., solvent DMSO concentration ≤0.1%) .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carboxamide carbonyl carbon with high Fukui indices) .
  • MD Simulations : Simulate solvent interactions (e.g., ethanol vs. DMF) to predict solubility and stability .
  • SAR Analysis : Compare with analogs (e.g., methyl vs. trifluoromethoxy substituents) to map electronic effects on reactivity .

Advanced: How does the compound interact with biological targets like kinases or GPCRs?

  • Target Identification :
    • Docking Studies : Glide or AutoDock Vina predict binding to BTK (Bruton’s tyrosine kinase) via hydrogen bonds with Arg525 and hydrophobic interactions with the thiophene ring .
    • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Functional Assays : Measure cAMP levels (for GPCRs) or phosphorylation (for kinases) to validate mechanism .

Advanced: What strategies optimize the compound’s metabolic stability without compromising activity?

  • Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce CYP450-mediated oxidation .
    • Replace methoxy with deuterated methoxy to slow metabolic cleavage .
  • In Vitro Assays :
    • Liver microsome stability tests (human vs. rodent) quantify half-life improvements .
    • LC-MS/MS monitors metabolite formation (e.g., demethylation products) .

Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Protocol :
    • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; analyze degradation via HPLC (e.g., C18 column, 220 nm detection) .
    • Thermal Stability : TGA (thermogravimetric analysis) determines decomposition onset (typically >150°C for carboxamides) .
  • Key Data : Degradation <5% at pH 7.4 and 25°C supports in vivo applicability .

Advanced: What retrosynthetic approaches are feasible for generating structurally diverse analogs?

  • Disconnection Strategy :
    • Split the molecule into thiophene-2-carboxamide and 2-methoxy-2-(2-methylphenyl)ethyl fragments .
    • Use Ugi or Passerini reactions to introduce diversity in the ethyl side chain .
  • Library Synthesis : Parallel synthesis with varied amines (e.g., cyclopropyl, furyl) generates 50–100 analogs for SAR .

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